6-Chloro-2-cyclobutoxypyridine-3-carboxylic acid

Descripción

Molecular Architecture and IUPAC Nomenclature

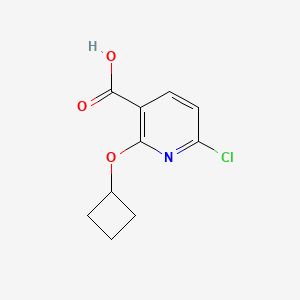

6-Chloro-2-cyclobutoxypyridine-3-carboxylic acid is a heterocyclic organic compound with the systematic IUPAC name This compound . Its molecular formula is $$ \text{C}{10}\text{H}{10}\text{ClNO}_{3} $$, corresponding to a molecular weight of 227.64 g/mol. The structure consists of a pyridine ring substituted at three positions:

- A chlorine atom at position 6.

- A cyclobutoxy group (-O-cyclobutyl) at position 2.

- A carboxylic acid (-COOH) group at position 3.

The cyclobutoxy group introduces steric strain due to the cyclobutane ring’s non-planar geometry, which influences the compound’s conformational flexibility. The pyridine ring’s electron-withdrawing nitrogen atom at position 1 further polarizes the molecule, enhancing the acidity of the carboxylic acid group (pKa ≈ 2.5–3.0).

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular formula | $$ \text{C}{10}\text{H}{10}\text{ClNO}_{3} $$ |

| Molecular weight | 227.64 g/mol |

| CAS numbers | 1343804-87-4, 7101-89-5 |

| Hydrogen bond donors | 1 (carboxylic acid -OH) |

| Hydrogen bond acceptors | 4 (pyridine N, two O from -COOH, one O from cyclobutoxy) |

Propiedades

IUPAC Name |

6-chloro-2-cyclobutyloxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c11-8-5-4-7(10(13)14)9(12-8)15-6-2-1-3-6/h4-6H,1-3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLADSJVOIUUHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=C(C=CC(=N2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343804-87-4 | |

| Record name | 6-chloro-2-cyclobutoxypyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Direct Synthesis via Multi-step Heterocyclic Functionalization

Overview:

This approach involves constructing the pyridine core with the desired substituents through sequential substitution reactions, starting from simpler heterocyclic precursors.

- Step 1: Synthesis of a substituted pyridine ring, such as 2,4-dihydroxy-6-methylpyridine, via cyclization of suitable precursors like β-ketoesters or nitriles with ammonia or amines under cyclization conditions.

- Step 2: Selective halogenation at the 6-position using electrophilic halogenating agents (e.g., N-chlorosuccinimide) to introduce chlorine.

- Step 3: Introduction of the cyclobutoxy group at the 2-position through nucleophilic substitution or via a cyclobutoxy precursor reacting with the pyridine ring under suitable conditions (e.g., nucleophilic aromatic substitution facilitated by activating groups).

- Step 4: Oxidation of the methyl group at the 6-position to the carboxylic acid using oxidizing agents such as potassium permanganate or chromium-based reagents.

Research Findings:

Patents and synthesis literature suggest that such multi-step routes are feasible, with key steps involving halogenation, nucleophilic substitution, and oxidation. For example, a patent describing the synthesis of related pyridine derivatives employs similar strategies, emphasizing the importance of regioselectivity and functional group compatibility.

Oxidative Functionalization of Pyridine Derivatives

Overview:

This method leverages the oxidation of methyl or alkyl substituents on pyridine rings to carboxylic acids, often starting from methyl-substituted pyridines.

- Starting Material: 6-methyl-2-cyclobutoxypyridine or similar methylated pyridine derivatives.

- Oxidation Step: Treatment with strong oxidizing agents such as potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in aqueous or mixed solvents.

- Conditions: Elevated temperature, often under reflux, with controlled pH to prevent over-oxidation.

- Outcome: The methyl group at the 6-position is oxidized to the carboxylic acid, yielding the target compound.

Supporting Data:

The general oxidation of methyl groups on heteroaromatic compounds to carboxylic acids is well-documented in organic synthesis literature, with specific conditions optimized for pyridine derivatives to prevent ring degradation.

Preparation via Nitrile Intermediates and Hydrolysis

Overview:

This pathway involves synthesizing a nitrile precursor, which upon hydrolysis yields the carboxylic acid.

- Step 1: Nucleophilic substitution or cyclization to form a nitrile derivative, such as 6-chloro-2-cyclobutoxypyridine-3-carbonitrile.

- Step 2: Hydrolysis of the nitrile group using acidic or basic conditions (e.g., H₂SO₄ or NaOH) to obtain the corresponding carboxylic acid.

- Advantages: Offers high regioselectivity and control over the functionalization process.

Research Evidence:

The nitrile hydrolysis method is a classical route for carboxylic acid synthesis, especially effective when direct oxidation is challenging or leads to side reactions.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Key Reactions | Reagents | Advantages | Limitations |

|---|---|---|---|---|---|

| Multi-step heterocyclic functionalization | Pyridine derivatives (e.g., 2,4-dihydroxy-6-methylpyridine) | Halogenation, nucleophilic substitution, oxidation | NCS, cyclobutanol derivatives, KMnO₄ | High regioselectivity, versatile | Multi-step, requires purification |

| Oxidation of methyl groups | 6-methylpyridine derivatives | Oxidation | KMnO₄, Na₂Cr₂O₇ | Straightforward, well-understood | Over-oxidation risk |

| Nitrile hydrolysis | Pyridine nitriles | Hydrolysis | H₂SO₄, NaOH | Good control, high yield | Requires nitrile intermediates |

| Precursor modification | Commercial pyridine acids | Substitution, halogenation | Various halogenating agents | Uses available intermediates | Additional steps needed |

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-2-cyclobutoxypyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro substituent at the 6th position can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides. Reduction reactions can convert the carboxylic acid group to an alcohol.

Coupling Reactions: The pyridine ring can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the carboxylic acid group.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce esters, amides, or alcohols.

Aplicaciones Científicas De Investigación

6-Chloro-2-cyclobutoxypyridine-3-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

Biology: The compound can be used as a probe to study biological processes involving pyridine derivatives.

Industry: The compound can be used in the production of agrochemicals, materials science, and other industrial applications.

Mecanismo De Acción

The mechanism of action of 6-Chloro-2-cyclobutoxypyridine-3-carboxylic acid depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The chloro and cyclobutoxy substituents can influence the compound’s binding affinity and specificity towards these targets, thereby modulating its biological activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further contributing to the compound’s mechanism of action.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares structural features and key properties of 6-chloro-2-cyclobutoxypyridine-3-carboxylic acid with analogous compounds:

| Compound Name | Core Structure | Substituents (Positions) | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| This compound | Pyridine | Cl (6), cyclobutoxy (2), COOH (3) | ~227.65* | Carboxylic acid, ether, chloro |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid [CAS 89581-58-8] | Pyrimidine | Cl (2), CH₃ (6), COOH (4) | 190.59 | Carboxylic acid, chloro, methyl |

| 6-Chloro-2-(pyridin-3-yl)pyrimidine-4-carboxylic acid [CAS 1240595-21-4] | Pyrimidine | Cl (6), pyridinyl (2), COOH (4) | 265.67 | Carboxylic acid, chloro, pyridinyl |

| 2-(Chlorothio)pyridine-3-carbonyl chloride [CAS 156896-55-8] | Pyridine | ClS (2), COCl (3) | 208.07 | Carbonyl chloride, chlorothio |

*Calculated based on formula C₁₁H₁₀ClNO₃.

Key Observations:

- Pyrimidines often exhibit higher polarity due to additional nitrogen atoms .

- Substituent Effects: The cyclobutoxy group introduces steric bulk and conformational constraints compared to smaller substituents (e.g., methyl in 89581-58-8) or aromatic groups (e.g., pyridinyl in 1240595-21-4). This may influence solubility and biological target interactions .

- Reactivity: The carboxylic acid group in the target compound contrasts with the highly reactive carbonyl chloride in 156896-55-8, which is prone to hydrolysis or nucleophilic attack .

Physicochemical and Application Differences

- Solubility: Pyridine-3-carboxylic acids generally exhibit moderate aqueous solubility due to their zwitterionic nature. The cyclobutoxy group’s hydrophobicity may reduce solubility compared to pyrimidine analogs with polar substituents (e.g., pyridinyl in 1240595-21-4) .

- Synthetic Utility: Compounds like 156896-55-8 serve as intermediates for acylations or thiolation reactions, whereas the target compound’s carboxylic acid group may facilitate salt formation or conjugation in drug design .

- Biological Relevance: Pyrimidine derivatives (e.g., 89581-58-8) are common in nucleoside analogs, while pyridine-based acids are explored for enzyme inhibition (e.g., kinase or protease targets) due to their metal-chelating ability .

Research Implications and Limitations

Current evidence highlights structural diversity among chloro-substituted heterocyclic carboxylic acids but lacks direct comparative data on pharmacokinetics or bioactivity. Further studies should explore:

- The impact of cyclobutoxy vs. alkoxy/pyridinyl groups on metabolic stability.

- Comparative crystallographic analyses to assess packing efficiency and polymorphism.

Actividad Biológica

6-Chloro-2-cyclobutoxypyridine-3-carboxylic acid (CAS No. 1343804-87-4) is an organic compound featuring a pyridine ring substituted with a chloro group, a cyclobutoxy moiety, and a carboxylic acid functional group. This unique structure positions it as an interesting candidate for various biological applications, particularly in pharmacology and biochemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 227.64 g/mol. The compound's structural features include:

- Chloro group at the 6th position.

- Cyclobutoxy group at the 2nd position.

- Carboxylic acid group at the 3rd position.

These substituents may significantly influence its reactivity and interactions with biological targets, potentially enhancing its pharmacological properties.

This compound exhibits biological activity through several mechanisms:

- Enzyme Interaction : It can act as an inhibitor or activator of specific enzymes, impacting biochemical pathways. The nature of these interactions can involve covalent bonding, hydrogen bonding, and van der Waals forces.

- Cell Signaling Modulation : The compound influences cell signaling pathways, which can lead to alterations in gene expression and cellular metabolism. This modulation may affect processes such as cell proliferation and apoptosis .

- Stability and Degradation : The compound's stability under various conditions affects its long-term biological activity. Laboratory studies indicate that while it remains stable in certain environments, degradation over time can alter its efficacy.

Antimicrobial Activity

The compound has been evaluated for its potential antimicrobial properties. Similar pyridine derivatives are known for their antibacterial and antifungal activities. Preliminary studies suggest that this compound could possess similar attributes due to its structural characteristics, although specific data on this compound's activity remain sparse.

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-Chloropyridine-3-carboxylic acid | Lacks cyclobutoxy group | Moderate antibacterial activity |

| 2-Cyclobutoxypyridine-3-carboxylic acid | Lacks chloro substituent | Limited data on cytotoxicity |

| 6-Chloro-2-methoxypyridine-3-carboxylic acid | Contains methoxy group | Known for anti-inflammatory properties |

The presence of both chloro and cyclobutoxy groups in this compound potentially confers unique biological properties not found in simpler derivatives .

Q & A

Q. What computational tools predict the compound’s reactivity in catalytic cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density at the chloro position to predict activation barriers for Pd-catalyzed couplings. Solvent effects are incorporated via PCM models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.